molecular formula C11H11N3O2 B15252935 (E)-N'-Hydroxy-5-methoxyisoquinoline-1-carboximidamide

(E)-N'-Hydroxy-5-methoxyisoquinoline-1-carboximidamide

Cat. No.: B15252935
M. Wt: 217.22 g/mol
InChI Key: CEGDZQSPOQIPCL-UHFFFAOYSA-N
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Description

(E)-N’-Hydroxy-5-methoxyisoquinoline-1-carboximidamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-Hydroxy-5-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-methoxyisoquinoline, which is then subjected to a series of reactions to introduce the hydroxy and carboximidamide functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-N’-Hydroxy-5-methoxyisoquinoline-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can lead to the formation of hydroxy or amino derivatives.

Scientific Research Applications

(E)-N’-Hydroxy-5-methoxyisoquinoline-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-Hydroxy-5-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyisoquinoline: A precursor in the synthesis of (E)-N’-Hydroxy-5-methoxyisoquinoline-1-carboximidamide.

    Isoquinoline-1-carboximidamide: A related compound with similar structural features.

Uniqueness

(E)-N’-Hydroxy-5-methoxyisoquinoline-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N'-hydroxy-5-methoxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H11N3O2/c1-16-9-4-2-3-8-7(9)5-6-13-10(8)11(12)14-15/h2-6,15H,1H3,(H2,12,14)

InChI Key

CEGDZQSPOQIPCL-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC2=C1C=CN=C2/C(=N\O)/N

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2C(=NO)N

Origin of Product

United States

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